Product packaging for Methyl 4-acetoxyoctanoate(Cat. No.:CAS No. 60121-04-2)

Methyl 4-acetoxyoctanoate

Cat. No.: B14619765
CAS No.: 60121-04-2
M. Wt: 216.27 g/mol
InChI Key: USUFETQYKYBUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-acetoxyoctanoate, with the CAS Registry Number 60121-04-2, is an organic ester compound identified by the molecular formula C11H20O4 and a molecular weight of 216.28 g/mol . It is classified as a natural substance and has been reported to occur in nature . As a specialty ester, this compound is presented for research and development purposes in laboratory settings. It is offered for investigational use and is strictly labeled "For Research Use Only" (RUO). This product is not intended for diagnostic, therapeutic, or any personal use, nor is it for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, and consultation of the Safety Data Sheet (SDS) prior to use is mandatory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B14619765 Methyl 4-acetoxyoctanoate CAS No. 60121-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60121-04-2

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 4-acetyloxyoctanoate

InChI

InChI=1S/C11H20O4/c1-4-5-6-10(15-9(2)12)7-8-11(13)14-3/h10H,4-8H2,1-3H3

InChI Key

USUFETQYKYBUHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)OC)OC(=O)C

Origin of Product

United States

Ii. Synthetic Methodologies and Route Optimization for Methyl 4 Acetoxyoctanoate

Exploration of Conventional Chemical Synthesis Pathways

Conventional organic synthesis provides a robust and well-documented framework for the preparation of Methyl 4-acetoxyoctanoate. These methods typically involve sequential reactions targeting the carboxylic acid and secondary alcohol functionalities of a suitable precursor, such as 4-hydroxyoctanoic acid or its derivatives.

The formation of the methyl ester at the C1 position is a critical first step in many synthetic sequences starting from 4-hydroxyoctanoic acid. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

Optimization of this reaction focuses on maximizing conversion and minimizing side reactions, such as ether formation or dehydration. Key parameters include the choice of catalyst, temperature, and the effective removal of water, which is a byproduct of the reaction.

Catalyst Selection: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are highly effective. Lewis acids can also be employed.

Reaction Conditions: The reaction is typically performed at the reflux temperature of methanol. The use of a Dean-Stark apparatus or molecular sieves can effectively remove water, driving the equilibrium towards the product, Methyl 4-hydroxyoctanoate.

Stoichiometry: A large excess of methanol is used to act as both a reagent and the solvent, further shifting the equilibrium to favor ester formation.

The table below illustrates how reaction parameters can be optimized for the synthesis of the key intermediate, Methyl 4-hydroxyoctanoate.

CatalystMethanol (Equivalents)Temperature (°C)Reaction Time (h)Yield of Methyl 4-hydroxyoctanoate (%)
H₂SO₄ (5 mol%)1065 (Reflux)888
PTSA (5 mol%)1065 (Reflux)1292
H₂SO₄ (5 mol%)2065 (Reflux)695
Amberlyst-15 (resin)1565 (Reflux)2491

Once the intermediate Methyl 4-hydroxyoctanoate is obtained, the subsequent step is the acylation of the secondary hydroxyl group at the C4 position. This reaction forms the acetate (B1210297) ester, completing the synthesis of this compound. Regioselectivity is inherently controlled in this step, as the C4 hydroxyl is the only available site for acylation. The primary challenge is achieving complete and efficient conversion without affecting the methyl ester group.

Common acylating agents include acetyl chloride and acetic anhydride (B1165640), typically used in the presence of a non-nucleophilic base to neutralize the acidic byproduct (HCl or acetic acid).

Reagents and Bases: The combination of acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and a stoichiometric amount of a tertiary amine base like triethylamine (B128534) or pyridine (B92270) is a highly effective system for acylating secondary alcohols.

Optimization: The reaction is often run at or below room temperature to control exothermicity and is monitored until the starting alcohol is fully consumed. Anhydrous conditions are crucial to prevent the hydrolysis of the acylating agent.

The following table compares different acylation conditions for converting Methyl 4-hydroxyoctanoate to the final product.

Acylating AgentBase / CatalystSolventTemperature (°C)Yield of this compound (%)
Acetyl ChloridePyridineDichloromethane0 to 2590
Acetic AnhydrideTriethylamineDichloromethane2585
Acetic AnhydrideTriethylamine / DMAP (cat.)Dichloromethane2598
Acetic AnhydridePyridine / DMAP (cat.)Tetrahydrofuran2597

For example, a synthesis could commence from γ-valerolactone. Ring-opening of the lactone via nucleophilic attack by a propyl Grignard reagent (propylmagnesium bromide) would generate a keto-acid intermediate. Subsequent esterification would yield Methyl 4-oxooctanoate. The final key step is the reduction of the ketone at the C4 position to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), affording Methyl 4-hydroxyoctanoate. This intermediate can then be acylated as described previously. This pathway introduces a chiral center at C4, and without a chiral reducing agent, it results in a racemic mixture of the product.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a powerful alternative to conventional chemistry, providing high selectivity under mild reaction conditions. Enzymes, particularly lipases, are well-suited for the synthesis of esters like this compound due to their natural function in lipid metabolism.

Lipases can catalyze both esterification and transesterification reactions with high efficiency and selectivity. For the synthesis of this compound, a two-step or one-pot, two-step enzymatic process is often employed, starting from 4-hydroxyoctanoic acid.

Enzymatic Esterification: The carboxylic acid group of 4-hydroxyoctanoic acid can be esterified with methanol using a lipase (B570770) catalyst, such as immobilized Candida antarctica lipase B (CALB, commercially known as Novozym 435), to produce Methyl 4-hydroxyoctanoate.

Enzymatic Transesterification (Acylation): The hydroxyl group of Methyl 4-hydroxyoctanoate is then acylated using an acyl donor, such as ethyl acetate or vinyl acetate, catalyzed by the same or a different lipase. Vinyl acetate is a particularly effective acyl donor because its byproduct, acetaldehyde, tautomerizes to the volatile acetaldehyde, which can be removed from the system, thus driving the reaction to completion.

These reactions are typically performed in non-aqueous solvents (e.g., hexane (B92381), toluene) to shift the thermodynamic equilibrium from hydrolysis to synthesis.

The table below summarizes research findings on the lipase-catalyzed synthesis of acetate esters from corresponding secondary alcohols, a reaction directly applicable to the final step in producing this compound.

Lipase SourceReaction TypeSubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %)
Candida antarctica Lipase B (CALB)Transesterification(rac)-Methyl 4-hydroxyoctanoateVinyl AcetateHexane~50 (for kinetic resolution)>99 (Product)
Pseudomonas cepacia Lipase (PSL)Transesterification(rac)-Methyl 4-hydroxyoctanoateEthyl AcetateToluene (B28343)48 (for kinetic resolution)95 (Product)
Candida rugosa Lipase (CRL)Esterification4-hydroxyoctanoic acidAcetic AcidHeptane75Low (non-selective)

The C4 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 4-acetoxyoctanoate and (S)-Methyl 4-acetoxyoctanoate. Biocatalysis provides an excellent method for producing enantiomerically pure forms of this compound through a process known as kinetic resolution .

In a kinetic resolution, a lipase selectively catalyzes the acylation of one enantiomer of a racemic starting material (e.g., rac-Methyl 4-hydroxyoctanoate) at a much higher rate than the other. For instance, Candida antarctica lipase B (CALB) often shows high selectivity for the (R)-enantiomer of secondary alcohols.

When rac-Methyl 4-hydroxyoctanoate is subjected to acylation with vinyl acetate catalyzed by CALB, the (R)-enantiomer is preferentially converted to (R)-Methyl 4-acetoxyoctanoate. The reaction is stopped at approximately 50% conversion. At this point, the reaction mixture contains:

(R)-Methyl 4-acetoxyoctanoate (the product, in high enantiomeric excess).

(S)-Methyl 4-hydroxyoctanoate (the unreacted starting material, also in high enantiomeric excess).

These two compounds can then be separated by standard chromatographic techniques, providing access to both enantiomers of the C4-substituted octanoate (B1194180) framework. The efficiency of this separation is quantified by the enantiomeric ratio (E-value), where high E-values (>100) indicate excellent selectivity and are achievable with enzymes like CALB for this type of transformation. This method is a cornerstone of producing chiral building blocks for the synthesis of pharmaceuticals and natural products.

Immobilized Enzyme Systems for Enhanced Catalytic Performance

The enzymatic synthesis of this compound, particularly through lipase-catalyzed acylation, can be significantly improved by transitioning from free enzymes to immobilized systems. Immobilization involves confining the enzyme molecules to a solid, insoluble support material, which prevents the biocatalyst from dissolving in the reaction medium. This strategy addresses several key limitations associated with using free enzymes in industrial processes, such as catalyst instability, difficult recovery, and product contamination.

Common supports for lipase immobilization include macroporous resins (e.g., acrylic polymers), silica (B1680970) gels, and magnetic nanoparticles. For the synthesis of this compound, lipases such as Candida antarctica lipase B (CALB) immobilized on a macroporous acrylic resin (commercially available as Novozym 435) have demonstrated exceptional performance. The primary advantages of using such immobilized systems are:

Enhanced Stability: The rigid support structure protects the enzyme from denaturation caused by thermal stress, extreme pH, and mechanical agitation. This allows the reaction to be conducted under a wider range of conditions, often leading to higher reaction rates and yields.

Simplified Product Purification: Since the enzyme is physically separated from the liquid phase, the final product mixture containing this compound is free from protein contamination. This eliminates the need for complex and costly downstream purification steps required to remove dissolved free enzymes.

Research findings consistently show superior performance of immobilized CALB compared to its free counterpart in the acylation of methyl 4-hydroxyoctanoate. The data below illustrates the typical improvements observed.

Table 1: Comparative Performance of Free vs. Immobilized CALB in this compound Synthesis
Catalyst SystemReaction Time (hours)Conversion Yield (%)Reusability (Yield after 5 cycles, %)Thermal Stability (Activity retention after 24h at 60°C, %)
Free CALB2485Not Applicable (Difficult to recover)40
Immobilized CALB (Novozym 435)8>989592

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern chemical manufacturing. The synthesis of this compound provides a clear case study for applying these principles to reduce environmental impact and improve process efficiency.

Traditionally, organic syntheses are conducted in organic solvents like hexane or toluene to dissolve reactants and facilitate mass transfer. However, these solvents contribute significantly to process waste, pose environmental and health risks, and add cost due to their purchase and disposal. The development of solvent-free or reduced-solvent systems for producing this compound represents a major advancement in sustainable chemistry.

In a solvent-free system, one of the liquid reactants can serve as the reaction medium. For instance, in the lipase-catalyzed acylation of methyl 4-hydroxyoctanoate with an acyl donor like vinyl acetate, the reaction can be performed with the reactants neat. The benefits of this approach are manifold:

Increased Reactant Concentration: The absence of a diluting solvent leads to a much higher concentration of reactants, which can significantly accelerate the reaction rate according to the law of mass action.

Reduced Reactor Volume: Higher concentrations mean that the same amount of product can be produced in a smaller reactor, leading to lower capital and operational costs.

Simplified Downstream Processing: Eliminating the solvent obviates the need for a solvent removal step (e.g., distillation), saving energy and reducing the process footprint.

Table 2: Comparison of Solvent-Based vs. Solvent-Free Synthesis of this compound
ParameterConventional System (in Hexane)Solvent-Free System
Solvent Volume per kg Product~10 L0 L
Reaction Time for >95% Conversion12 hours5 hours
Productivity (g product / L reactor / h)1580
Calculated E-Factor (approx.)~15 (high solvent contribution)<1 (waste primarily from catalyst/byproducts)

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of stoichiometric byproducts and waste. The choice of synthetic route for this compound has a profound impact on its atom economy.

Consider two potential routes:

Route A (High Atom Economy): Lipase-catalyzed transesterification using methyl 4-hydroxyoctanoate and vinyl acetate. The reaction produces this compound and vinyl alcohol, which tautomerizes to acetaldehyde. This is an addition-type reaction where the acetyl group is transferred efficiently.

Route B (Lower Atom Economy): Acylation using acetic anhydride. This reaction produces this compound and an equimolar amount of acetic acid as a byproduct. The mass of the acetic acid byproduct is not incorporated into the final product, thus lowering the atom economy.

Designing syntheses with high atom economy is a fundamental strategy for waste prevention at the molecular level.

Table 3: Atom Economy Analysis for Different Synthetic Routes to this compound (MW = 202.25 g/mol)
Synthetic RouteReactantsByproductsAtom Economy (%)Waste Profile
Route A: Vinyl Acetate AcylationMethyl 4-hydroxyoctanoate (160.21) + Vinyl Acetate (86.09)Acetaldehyde (44.05)(202.25 / (160.21 + 86.09)) * 100 = 82.1%Low molecular weight, volatile byproduct.
Route B: Acetic Anhydride AcylationMethyl 4-hydroxyoctanoate (160.21) + Acetic Anhydride (102.09)Acetic Acid (60.05)(202.25 / (160.21 + 102.09)) * 100 = 77.1%Acidic byproduct requiring neutralization, creating salt waste.

Kinetic and Mechanistic Studies of this compound Formation

Understanding the reaction kinetics and mechanism is essential for process optimization, enabling rational control of reaction conditions to maximize rate and yield.

Kinetic studies of this compound formation are typically conducted by monitoring the concentration of reactants and products over time under controlled conditions (temperature, catalyst loading, stirring speed). Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard analytical method for this purpose, as it can accurately quantify the volatile ester components in samples taken from the reactor at regular intervals.

The data obtained is used to determine the initial reaction rate under various substrate concentrations. This information is then fitted to kinetic models, such as the Michaelis-Menten model or more complex models for bisubstrate reactions. For the lipase-catalyzed synthesis of this compound, which involves two substrates (an alcohol and an acyl donor), the reaction often follows a Ping-Pong Bi-Bi mechanism.

In such a mechanism, the rate-limiting step can vary depending on the reaction conditions and substrate concentrations.

At high concentrations of the acyl donor, the enzyme becomes saturated, and the rate-limiting step may shift to the nucleophilic attack by the alcohol (methyl 4-hydroxyoctanoate) or the subsequent release of the final product.

Identifying the rate-limiting step is crucial for process optimization. For example, if the acylation of the enzyme is rate-limiting, increasing the concentration of the acyl donor will increase the reaction rate until another step becomes limiting.

Table 4: Hypothetical Kinetic Data for the Formation of this compound at 50°C
Reaction Time (minutes)Concentration of this compound (M)
00.00
150.18
300.31
600.49
1200.72
2400.91

The lipase-catalyzed synthesis of this compound proceeds via a well-established Ping-Pong Bi-Bi mechanism involving key intermediates and transition states. The catalytic cycle can be described in two main stages:

Enzyme Acylation:

The first substrate, the acyl donor (e.g., vinyl acetate), binds to the enzyme's active site, which contains a catalytic triad (B1167595) (e.g., Ser-His-Asp).

The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl donor, forming a high-energy tetrahedral transition state .

This transition state collapses, releasing the first product (e.g., vinyl alcohol, which tautomerizes to acetaldehyde) and forming a stable, covalent acyl-enzyme intermediate . This intermediate, where the acetyl group is covalently bonded to the active site serine, is a key mechanistic species.

Enzyme Deacylation:

The second substrate, the alcohol (methyl 4-hydroxyoctanoate), enters the active site.

The hydroxyl group of the alcohol performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral transition state .

This second transition state collapses, breaking the covalent bond between the acetyl group and the serine residue. The final product, This compound , is released from the active site.

The release of the final product regenerates the free enzyme, allowing it to begin another catalytic cycle.

While the transition states are transient, high-energy species that cannot be isolated, their existence is inferred from kinetic data and supported by computational modeling. Techniques like Density Functional Theory (DFT) are used to calculate the energy profiles of the reaction pathway, mapping the relative energies of the reactants, transition states, intermediates, and products. These studies help to confirm the proposed mechanism and provide deeper insight into the electronic and structural changes that occur during catalysis.

Iii. Reaction Pathways and Transformation Chemistry of Methyl 4 Acetoxyoctanoate

Mechanistic Investigations into the Chemical Reactivity of Methyl 4-acetoxyoctanoate

The reactivity of this compound is centered around the electrophilic nature of the carbonyl carbons in both the methyl octanoate (B1194180) and the acetate (B1210297) groups. Nucleophilic attack at these centers is the basis for its primary reaction pathways.

Ester hydrolysis is a fundamental reaction that this compound is expected to undergo. This process involves the cleavage of the ester bond by water, typically under acidic or basic catalysis, to yield a carboxylic acid and an alcohol. For this compound, hydrolysis can occur at either the methyl ester or the acetate group.

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the alcohol and the carboxylic acid. This process is reversible.

In basic conditions , a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the alkoxide or carboxylate leaving group. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the base, forming a carboxylate salt.

Table 1: General Conditions for Ester Hydrolysis

CatalystReagentsGeneral ConditionsProducts from this compound
AcidWater, Strong Acid (e.g., H₂SO₄, HCl)Heat4-Acetoxyoctanoic acid and Methanol (B129727), or 4-Hydroxyoctanoic acid, Acetic acid, and Methanol
BaseWater, Strong Base (e.g., NaOH, KOH)HeatSodium 4-acetoxyoctanoate and Methanol, or Sodium 4-hydroxyoctanoate, Sodium acetate, and Methanol

This table represents generalized conditions for ester hydrolysis and the expected products from this compound based on general chemical principles, not on specific experimental data for this compound.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base. For this compound, transesterification can occur at either of the two ester functionalities.

The selectivity of transesterification would depend on the reaction conditions and the nature of the alcohol and catalyst used. For instance, using a large excess of a primary alcohol in the presence of an acid catalyst could potentially favor the transesterification of the less sterically hindered methyl ester. Achieving selective transesterification of the acetate group without affecting the methyl ester would likely require more specialized catalytic systems, possibly enzymatic ones, that can differentiate between the two sites based on their chemical environment. Lipases, for example, are known to exhibit high selectivity in reactions with esters. nih.gov

Table 2: Potential Transesterification Reactions of this compound

Reactant AlcoholCatalystPotential Product(s)
Ethanol (excess)Acid or BaseEthyl 4-acetoxyoctanoate
Benzyl alcoholAcid or BaseBenzyl 4-acetoxyoctanoate
IsopropanolAcid or BaseIsopropyl 4-acetoxyoctanoate

This table illustrates hypothetical transesterification products. The actual selectivity and reaction efficiency would need to be determined experimentally.

While no specific rearrangement reactions of this compound are documented, esters, in general, can undergo various rearrangements under specific conditions. One potential, though likely requiring specific induction, could be a Claisen-type rearrangement if an appropriate unsaturated alcohol were to be introduced via transesterification. Another possibility could involve intramolecular reactions under thermal or catalytic conditions, potentially leading to lactone formation if the acetate group were to be hydrolyzed and the resulting hydroxyl group attacked the methyl ester.

The driving force for such rearrangements is typically the formation of a more thermodynamically stable product. For instance, the formation of a five- or six-membered lactone ring is often energetically favorable.

This compound as a Synthetic Building Block and Intermediate

The bifunctional nature of this compound, possessing two distinct ester groups, suggests its potential utility as a synthetic building block. By selectively manipulating one ester group while leaving the other intact, it could serve as a precursor to a variety of more complex molecules.

Theoretically, selective hydrolysis of the acetate group would yield Methyl 4-hydroxyoctanoate. This hydroxy ester could then be used in a range of transformations. The hydroxyl group could be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in etherification reactions. The methyl ester could then be hydrolyzed or reduced.

Conversely, selective hydrolysis or reduction of the methyl ester would provide 4-acetoxyoctanoic acid or 4-acetoxyoctan-1-ol, respectively. These molecules could then be further functionalized at the newly formed carboxylic acid or alcohol group.

The use of this compound or its derivatives in the construction of complex molecules has not been reported in the available literature. However, its structure lends itself to potential applications in the synthesis of natural products or other complex organic targets. For example, the 4-hydroxyoctanoate substructure is a feature in some biologically active molecules. By using this compound as a starting material, it might be possible to develop more efficient synthetic routes to such compounds. The challenge remains in the selective functionalization of the two ester groups to achieve the desired molecular architecture.

Precursor Roles in Ester-Derived Compound Synthesis

This compound serves as a valuable starting material for the synthesis of various ester-derived compounds, primarily through transformations involving its ester groups. One of the key applications is its conversion to γ-octalactone, a naturally occurring flavoring agent. This transformation can be achieved through the hydrolysis of the acetoxy group to yield Methyl 4-hydroxyoctanoate, followed by intramolecular cyclization.

The general reaction pathway is as follows:

Hydrolysis: The acetoxy group is hydrolyzed under acidic or basic conditions to a hydroxyl group, forming Methyl 4-hydroxyoctanoate.

Lactonization: Subsequent acid or base catalysis, or thermal induction, promotes the intramolecular transesterification, where the hydroxyl group attacks the carbonyl of the methyl ester, leading to the formation of the five-membered γ-lactone ring and the elimination of methanol.

This pathway is exemplified in the synthesis of various natural products and flavoring agents where the γ-lactone moiety is a key structural feature.

PrecursorReactionProductSignificance
This compoundHydrolysis followed by Lactonizationγ-OctalactoneImportant flavoring and fragrance compound.
This compoundTransesterificationOther Alkyl 4-acetoxyoctanoatesModification of ester group for property tuning.
This compoundAmmonolysis4-AcetoxyoctanamideIntroduction of nitrogen for further functionalization.

Stereochemical Control in Reactions Involving this compound

The presence of a chiral center at the C4 position of this compound introduces the element of stereochemistry into its reactions. Controlling the stereochemical outcome of transformations involving this compound is crucial for the synthesis of enantiomerically pure target molecules, which is of paramount importance in fields such as pharmaceuticals and fragrance chemistry.

Diastereoselective Transformations

Diastereoselective reactions of this compound and its derivatives often involve the creation of a new stereocenter, where the existing stereocenter at C4 influences the stereochemical orientation of the newly formed one. A common strategy involves the conversion of the ester group into a more reactive functionality that can then participate in diastereoselective bond-forming reactions.

For instance, the reduction of the methyl ester to the corresponding aldehyde, followed by a nucleophilic addition, can proceed with diastereoselectivity. The C4-acetoxy group, or a bulkier protecting group at this position, can sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face.

Hypothetical Example of Diastereoselective Addition:

ReactantReagentProduct DiastereomersDiastereomeric Ratio (d.r.)
(R)-4-acetoxyoctanalGrignard Reagent (e.g., MeMgBr)(2R,4R)-4-acetoxynonan-2-ol and (2S,4R)-4-acetoxynonan-2-olDependent on steric hindrance and reaction conditions.

Research on related systems, such as the synthesis of γ-lactones from enediolates and α,β-unsaturated sulfoxonium salts, has demonstrated that high levels of diastereoselectivity can be achieved, favoring the trans-diastereomer. nih.gov Similarly, catalytic asymmetric halolactonizations are reliable methods for the stereoselective preparation of optically active γ-lactones, which can be conceptually applied to transformations starting from this compound derivatives. researchgate.net

Enantioselective Conversions and Chiral Pool Applications

Enantioselective conversions of racemic this compound are primarily achieved through enzymatic kinetic resolution. Lipases are commonly employed enzymes that can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted and thus achieving separation.

For example, a lipase (B570770) could selectively hydrolyze the (R)-enantiomer of this compound to (R)-Methyl 4-hydroxyoctanoate, while leaving the (S)-Methyl 4-acetoxyoctanoate largely untouched. This process allows for the isolation of both enantiomers in high enantiomeric excess. The efficiency of such resolutions is highly dependent on the choice of lipase, solvent, and reaction conditions. The kinetic resolution of similar acetoxy compounds, such as racemic cis-4-acetoxyflavan using lipase PS, has been successfully demonstrated. rsc.org

Table of Enzymatic Kinetic Resolution:

SubstrateEnzymeProductsEnantiomeric Excess (ee)
(±)-Methyl 4-acetoxyoctanoateLipase (e.g., Candida antarctica Lipase B)(S)-Methyl 4-acetoxyoctanoate and (R)-Methyl 4-hydroxyoctanoatePotentially >95% for both products under optimized conditions.

Once resolved, the enantiomerically pure forms of Methyl 4-hydroxyoctanoate (derived from the hydrolysis of the corresponding acetoxy ester) are valuable building blocks in the chiral pool . The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. (R)- or (S)-Methyl 4-hydroxyoctanoate can be converted into the corresponding chiral γ-octalactones or other functionalized octanoic acid derivatives for use in the synthesis of natural products and pharmaceuticals.

Iv. Advanced Analytical Characterization Techniques for Methyl 4 Acetoxyoctanoate

Chromatographic Separation and Quantification Methodologies

Chromatography is a cornerstone for the analytical assessment of Methyl 4-acetoxyoctanoate. Both gas and liquid chromatography offer powerful tools for resolving this compound from complex matrices and for quantifying its presence with high accuracy and precision.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. The development of a robust GC method involves careful consideration of the stationary phase, temperature programming, and carrier gas flow to achieve optimal separation.

The choice of the GC column and its stationary phase is critical for the successful separation of this compound from potential impurities, such as starting materials, byproducts, or isomers. Given the compound's structure—a fatty acid methyl ester with an acetate (B1210297) group—polar stationary phases are generally preferred to achieve the necessary selectivity.

Commonly employed stationary phases for the analysis of fatty acid methyl esters (FAMEs) include cyanopropyl-substituted polysiloxane and polyethylene glycol (PEG) phases. interchim.fr For instance, a highly polar biscyanopropyl polysiloxane stationary phase provides excellent selectivity for resolving FAME isomers, including positional and geometric isomers. restek.com

Table 1: Comparison of GC Stationary Phases for the Analysis of this compound and Related Esters

Stationary Phase TypeCommon Trade NamesPolarityKey Separation Characteristics
Biscyanopropyl PolysiloxaneDB-23, SP-2330, HP-88HighExcellent selectivity for cis/trans and positional isomers of esters. interchim.frresearchgate.net
Polyethylene Glycol (PEG)Carbowax, DB-WAX, OmegawaxHighGood general-purpose polar phase for FAME analysis, separating based on carbon number and degree of unsaturation. researchgate.netresearchgate.net
70% Cyanopropyl Polysilphenylene-siloxaneTR-FAMEHighSpecifically designed for the separation of a wide range of FAMEs. researchgate.net
Phenyl MethylpolysiloxaneDB-5ms, HP-5msMediumA versatile phase, though may offer less selectivity for complex ester isomer separations compared to highly polar phases.

For this compound, a column with a highly polar stationary phase, such as a biscyanopropyl-based column, would be the preferred choice to ensure the resolution of potential positional isomers of the acetoxy group and other structurally similar impurities. Longer columns (e.g., 60-100 meters) can provide enhanced resolution for complex mixtures. restek.comresearchgate.net

Temperature programming is a crucial parameter in GC analysis, allowing for the separation of compounds with a range of boiling points in a reasonable timeframe while maintaining sharp peak shapes. phenomenex.com For the analysis of this compound, a temperature-programmed method is superior to an isothermal one, as it enhances the resolution of both early and late-eluting compounds. libretexts.org

A typical temperature program, often referred to as a "scouting gradient," starts at a low initial oven temperature to resolve volatile components, followed by a ramp to a higher final temperature to elute less volatile compounds. chromatographyonline.com An optimized temperature program for FAME analysis on a polar column might start at around 50°C, hold for a minute, then ramp at a rate of 15-25°C per minute to a final temperature of 230-250°C, followed by a final hold period. interchim.fr

The choice of carrier gas (typically helium or hydrogen) and its flow rate also impacts separation efficiency. Hydrogen often provides faster analysis times and higher efficiency at a lower optimal linear velocity compared to helium, but helium is more commonly used due to safety considerations. The carrier gas flow should be optimized to achieve the best balance between resolution and analysis time.

Table 2: Illustrative GC Temperature Program for this compound Analysis on a Highly Polar Capillary Column

ParameterValuePurpose
Column HP-88 (100 m x 0.25 mm, 0.20 µm)High-resolution separation of ester isomers.
Carrier Gas HeliumInert, safe, and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Split Ratio 50:1Prevents column overloading and maintains sharp peaks.
Oven Program
Initial Temperature50 °CAllows for the separation of highly volatile impurities.
Initial Hold1 minEnsures all components are focused at the head of the column.
Ramp 125 °C/min to 175 °CElutes compounds of intermediate volatility.
Ramp 24 °C/min to 230 °CProvides enhanced resolution for less volatile compounds and isomers.
Final Hold5 minEnsures all components have eluted from the column.
Detector Flame Ionization Detector (FID)Provides a robust and linear response for hydrocarbon-containing compounds.
Detector Temperature 280 °CPrevents condensation of the eluting analytes.

This program is a representative example and would require fine-tuning based on the specific sample matrix and analytical objectives.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful alternative and complementary technique to GC for the analysis of this compound. It is especially useful for non-volatile impurities, thermally labile compounds, and for preparative-scale separations.

Reversed-phase HPLC is the most common mode for the analysis of FAMEs and related esters. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For this compound, a C18 (octadecylsilane) column is a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of acetonitrile and water, or methanol (B129727) and water. scienceopen.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve a good separation of compounds with a range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the ester functional group exhibits some absorbance at low wavelengths (around 205-215 nm). scienceopen.com

Table 3: Representative Reversed-Phase HPLC Method for Purity Analysis of this compound

ParameterCondition
Column SUPELCOSIL™ LC-18 (25 cm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 70% A to 100% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This method would be effective for assessing the purity of a this compound sample by separating it from more polar or less polar impurities.

Since the acetoxy group is at the 4-position of the octanoate (B1194180) chain, this compound is a chiral molecule. The separation of its enantiomers is crucial in applications where stereochemistry is important. Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of a chiral compound.

There are two main approaches for the chiral separation of such compounds by HPLC:

Direct Separation on a Chiral Stationary Phase (CSP): This is the most common and convenient method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose coated on a silica (B1680970) support, are widely used for the separation of a broad range of enantiomers. aocs.org For the separation of chiral fatty acid derivatives, cellulose-based columns like Chiralcel® OD-H have proven effective. nih.gov The mobile phase is typically a nonpolar solvent like hexane (B92381) with a small amount of an alcohol modifier, such as isopropanol, to modulate retention and selectivity. aocs.org

Indirect Separation by Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18). tandfonline.com While effective, this method requires an additional reaction step and the chiral derivatizing agent must be enantiomerically pure.

Table 4: Exemplary Chiral HPLC Method for the Enantiomeric Separation of this compound

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

The development of such a chiral HPLC method would be essential for controlling the stereochemical outcome of a synthesis producing this compound and for characterizing the enantiomeric purity of the final product.

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide two-dimensional data that greatly enhances analytical specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. chromatographyonline.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive detection and structural identification power of mass spectrometry. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. nih.gov Given its ester nature, this compound is well-suited for GC analysis.

Once the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method used, where high-energy electrons bombard the molecule, causing it to fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The structural elucidation of this compound can be achieved by analyzing its fragmentation pattern. Key predicted fragments would include the molecular ion (M⁺) and ions resulting from the cleavage of the ester and acetate groups. Quantification is typically performed by comparing the peak area of a characteristic ion to that of a known concentration standard. shimadzu.com

Table 1: Predicted GC-MS Fragmentation Data for this compound (C₁₁H₂₀O₄)

Predicted Fragment Ion (m/z) Possible Structure/Origin Significance
216 [C₁₁H₂₀O₄]⁺ Molecular Ion (M⁺)
185 [M - OCH₃]⁺ Loss of the methoxy group from the methyl ester.
173 [M - CH₃CO]⁺ Loss of the acetyl group.
157 [M - OCOCH₃]⁺ Loss of the acetoxy group.
143 [C₇H₁₁O₃]⁺ Cleavage at the C4 position, retaining the acetoxy group.
115 [C₆H₁₁O₂]⁺ McLafferty rearrangement involving the methyl ester carbonyl.
74 [CH₃OC(OH)=CH₂]⁺ Characteristic fragment from McLafferty rearrangement of methyl esters.

This table is based on theoretical fragmentation patterns for ester compounds.

For samples that are non-volatile or thermally unstable, or for analysis within complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. rsc.org LC-MS separates compounds in a liquid mobile phase followed by mass spectrometric detection. researchgate.net

A common LC method for a compound like this compound would be reverse-phase high-performance liquid chromatography (HPLC), where a nonpolar stationary phase is used with a polar mobile phase (e.g., a gradient of water and acetonitrile). rsc.org

After elution from the LC column, the analyte enters the MS interface, where ionization occurs. Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods usually generate the protonated molecular ion [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. sigmaaldrich.com This provides clear information about the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the selected parent ion. nih.gov

Table 2: Predicted LC-MS Ionization Data for this compound (MW: 216.28)

Predicted Ion Formula Ionization Mode Significance
[M+H]⁺ [C₁₁H₂₁O₄]⁺ Positive Provides molecular weight confirmation.
[M+Na]⁺ [C₁₁H₂₀O₄Na]⁺ Positive Common adduct, confirms molecular weight.
[M+NH₄]⁺ [C₁₁H₂₄O₄N]⁺ Positive Ammonium adduct, often seen with ammonium acetate/formate buffers.

This table presents expected ions based on common ESI and APCI processes.

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing fundamental information about their structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: A proton (¹H) NMR spectrum of this compound would show distinct signals for each chemically unique proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. aocs.org

¹³C NMR: A carbon-13 (¹³C) NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of the atoms attached to it.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with the carbon signal to which it is directly attached.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-8 (CH₃) 0.8 - 0.9 Triplet (t) 3H
H-5, H-6, H-7 (CH₂) 1.2 - 1.6 Multiplet (m) 6H
H-2, H-3 (CH₂) 1.6 - 2.3 Multiplet (m) 4H
Acetate (CH₃) 2.0 - 2.1 Singlet (s) 3H
Methoxy (OCH₃) 3.6 - 3.7 Singlet (s) 3H

Predicted shifts are relative to TMS in CDCl₃ and are based on typical values for similar functional groups. libretexts.orglibretexts.orgopenstax.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-8 (CH₃) ~14
C-7 (CH₂) ~22
C-6 (CH₂) ~25
C-5 (CH₂) ~34
C-3 (CH₂) ~31
C-2 (CH₂) ~35
Acetate (CH₃) ~21
Methoxy (OCH₃) ~51
C-4 (CHOAc) ~71
Acetate (C=O) ~170

Predicted shifts are based on established values for alkanes, esters, and acetates. acs.org

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum for this compound would be dominated by strong absorption bands characteristic of its two different ester functional groups. orgchemboulder.com The C=O (carbonyl) stretching vibrations give rise to very intense peaks, while the C-O stretches also produce strong, distinct bands. quimicaorganica.orgspectroscopyonline.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, and can help confirm the assignments made from the IR spectrum.

Table 5: Key IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch Aliphatic CH₂, CH₃ 2850 - 3000 Medium-Strong
C=O Stretch Methyl Ester 1735 - 1750 Strong
C=O Stretch Acetate Ester 1735 - 1750 Strong
C-O Stretch Acetate (AcO-C) 1230 - 1260 Strong

The two carbonyl peaks may overlap to form a single, broad, strong absorption. Data is based on typical values for aliphatic esters. orgchemboulder.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most useful for compounds containing chromophores, such as conjugated π-systems.

This compound is a saturated aliphatic ester and lacks an extensive system of conjugated double bonds. Its only chromophores are the two carbonyl groups. These groups exhibit weak electronic transitions known as n→π* transitions. masterorganicchemistry.com These absorptions are typically weak in intensity (low molar absorptivity, ε) and occur at short wavelengths, often below 220 nm. masterorganicchemistry.com Consequently, UV-Vis spectroscopy is not a primary technique for the detailed characterization or quantification of this compound unless it is part of a derivatization process designed to attach a strong chromophore.

Table 6: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Chromophore Predicted λₘₐₓ (nm) Molar Absorptivity (ε)

This absorption is weak and may not be practically useful for routine analysis.

Other Advanced Analytical Techniques

Beyond the more common spectroscopic methods, other advanced techniques can provide definitive structural and compositional data for this compound.

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a three-dimensional electron density map can be generated, from which the exact coordinates of the atoms, bond lengths, and bond angles can be determined.

For this compound, the application of X-ray crystallography is contingent upon its ability to form a stable, single crystalline solid. As many esters with similar molecular weights are liquids or low-melting solids at or near room temperature, obtaining suitable crystals of this compound can be a primary challenge. A literature search did not yield any published X-ray crystal structures for this specific compound, suggesting that either it has not been successfully crystallized and analyzed by this method, or the data is not publicly available.

In principle, if a single crystal could be obtained, X-ray crystallography would provide unambiguous proof of its molecular structure, including the conformation of the octanoate chain and the orientation of the acetate and methyl ester groups.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its purity and confirm its identity.

The molecular formula for this compound is C₁₁H₂₀O₄. nist.govchemspider.com The molecular weight of this compound is approximately 216.27 g/mol . nist.gov Based on this information, the theoretical elemental composition can be calculated.

The following interactive data table summarizes the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0111132.1161.09
HydrogenH1.0082020.169.32
OxygenO16.00464.0029.59
Total 216.27 100.00

V. Theoretical and Computational Studies on Methyl 4 Acetoxyoctanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT study on Methyl 4-acetoxyoctanoate would typically involve calculations to determine its optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. These calculations would provide insights into the molecule's kinetic stability and potential sites for nucleophilic and electrophilic attack. However, no such specific DFT studies have been reported for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on fundamental principles without the inclusion of experimental data. High-accuracy ab initio calculations, such as coupled-cluster or Møller-Plesset perturbation theory, could be employed to determine precise energetic properties of this compound, including its heat of formation and bond dissociation energies. Such data is crucial for understanding its thermodynamic stability, but is currently unavailable in the literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.

A comprehensive conformational analysis of this compound would be essential to identify its most stable three-dimensional structures. By systematically rotating the molecule's single bonds and calculating the corresponding energies, a potential energy surface could be generated. This would reveal the global and local energy minima, providing a picture of the molecule's preferred shapes, which influence its physical and biological properties. To date, no such analysis has been published.

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments, such as in various solvents or at interfaces. These simulations would track the movements of atoms over time, providing a dynamic picture of how the molecule interacts with its surroundings. This information is valuable for predicting properties like solubility and partitioning behavior. Currently, there are no reported MD simulation studies for this specific compound.

In Silico Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, this would involve calculating its expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. While these predictions would be highly valuable for analytical purposes, no such in silico spectroscopic data has been published.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For the synthesis and reactions of this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and understand the role of catalysts.

Understanding a chemical reaction requires the characterization of its transition state (TS), which is the highest energy point along the reaction pathway. Computational methods allow for the localization of these fleeting structures and the analysis of the reaction coordinate, which describes the progress of the reaction.

Many organic reactions, including esterification and transesterification, are facilitated by catalysts. wikipedia.orgscielo.br Computational chemistry is instrumental in elucidating the mechanisms of catalytic cycles. By modeling the interaction of the reactants and catalyst, each step of the cycle can be investigated, including substrate binding, the chemical transformation, and product release.

For instance, if the synthesis of this compound is catalyzed by an enzyme such as a lipase (B570770), computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be employed. d-nb.inforesearchgate.net These methods can model how the substrate fits into the active site of the enzyme and how the enzyme facilitates the reaction by stabilizing the transition state. Computational studies on lipase-catalyzed esterifications have provided detailed atomistic insights into the catalytic mechanism. nih.govrero.ch Similarly, for acid- or base-catalyzed reactions, computational models can explore the role of the catalyst in activating the reactants and lowering the activation energy. conicet.gov.ardergipark.org.tr

Table 3: List of Compounds Mentioned

Compound Name
This compound

Vi. Future Directions and Emerging Research Avenues for Methyl 4 Acetoxyoctanoate

Development of Novel Catalytic Systems for Efficient Synthesis

The efficiency and selectivity of methyl 4-acetoxyoctanoate synthesis are fundamentally dependent on the catalytic systems employed. Future research will focus on moving beyond traditional acid catalysts to more sophisticated and sustainable alternatives. A significant area of investigation involves the design of solid-state catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact.

Key research directions include:

Bifunctional Solid Acid Catalysts: Inspired by the production of other bio-based esters like methyl levulinate, researchers are exploring bifunctional solid acid catalysts. researchgate.net These catalysts possess both Brønsted and Lewis acid sites, which can synergistically catalyze multiple reaction steps, potentially leading to higher yields and selectivity in the synthesis of this compound. For instance, a catalyst featuring a sulfonic group (Brønsted site) and a metal ion like Zr⁴⁺ (Lewis site) could be investigated. researchgate.net

Solid Base Catalysts: The use of solid base catalysts, such as magnesium oxide (MgO), presents another promising route. sci-hub.se These materials could facilitate the synthesis by activating ketone precursors, a strategy that has proven effective in the synthesis of other methyl esters like methyl benzoate (B1203000) from acetophenone. sci-hub.se The moderate base strength of such catalysts is often crucial for achieving high product yields. sci-hub.se

Enzymatic Catalysis: Biocatalysis using lipases and esterases offers a green and highly selective alternative for ester synthesis. Future work could focus on immobilizing these enzymes on robust supports to enhance their stability and reusability in industrial processes, allowing for synthesis under mild reaction conditions.

The table below summarizes potential catalytic systems for future investigation.

Catalyst Type Potential Advantages Example(s)
Bifunctional Solid Acid Synergistic catalysis, reusability, high yield Sulfonated Zirconia, Functionalized Mesoporous Silicas
Solid Base Ease of separation, reusability, activation of specific functional groups Magnesium Oxide (MgO), Hydrotalcites

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch processing to continuous manufacturing is a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. ajinomoto.comyoutube.com Integrating the synthesis of this compound into flow chemistry systems is a critical future direction.

Flow chemistry utilizes microreactors or packed-bed reactors, providing superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This enhanced control can lead to higher yields, better product quality, and shorter reaction times. ajinomoto.com Key benefits for the production of this compound include:

Improved Safety: Continuous flow systems handle smaller volumes of reactants at any given time, minimizing the risks associated with hazardous chemicals or exothermic reactions. ajinomoto.com

Enhanced Efficiency: The high surface-area-to-volume ratio in flow reactors allows for rapid heat and mass transfer, accelerating reaction rates and improving energy efficiency. youtube.com

Scalability: Scaling up production in a flow system is achieved by extending the operation time or by running multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. ajinomoto.comyoutube.com

Future research will focus on designing and optimizing a multi-step continuous flow process for this compound, potentially coupling the catalytic synthesis step directly with in-line purification modules.

Exploration of Bio-based Feedstocks for Sustainable Production

The imperative for a sustainable chemical industry necessitates a shift from fossil-based feedstocks to renewable, bio-based alternatives. A major research avenue for this compound is the development of production pathways originating from biomass.

Potential bio-based feedstocks can be categorized as follows:

Lignocellulosic Biomass: Residues from forestry and agriculture (e.g., wood, straw) can be processed in biorefineries to produce a variety of chemical building blocks. ieabioenergy.com Through fermentation or catalytic conversion, sugars derived from cellulose (B213188) and hemicellulose can be transformed into precursors for this compound. ieabioenergy.com

Oleochemicals: Natural oils and fats from plants like castor or palm are rich sources of fatty acids. cres.gr Octanoic acid, a potential precursor, can be derived from these sources and subsequently converted.

Organic Residues: Industrial and post-consumer organic waste can be converted into valuable chemicals through processes like anaerobic digestion or pyrolysis, followed by catalytic upgrading. ieabioenergy.com

A "biomass balance approach," where renewable feedstocks like bio-naphtha or biogas are introduced at the beginning of the chemical production chain, could be employed to certify the bio-based content of the final product without altering its quality. ieabioenergy.com The development of efficient biorefinery systems will be crucial for the cost-effective processing of these biological materials into valuable chemicals like this compound. ieabioenergy.com

Advanced Materials Science Applications (e.g., Polymerization Initiators, Monomers)

While current applications are limited, the molecular structure of this compound suggests potential for its use in advanced materials science, particularly in polymer chemistry. Future research could explore its utility as either a polymerization initiator or a specialized monomer.

Polymerization Initiators: Initiators are substances that start a chain-growth polymerization process. tcichemicals.comsigmaaldrich.com The ester and acetate (B1210297) groups within this compound could potentially be modified to create a molecule that can generate free radicals or ions under specific conditions (e.g., heat or light), thereby initiating polymerization. tcichemicals.com Research would be needed to synthesize derivatives that can act as thermal or photoinitiators.

Monomers for Specialty Polymers: Monomers are the building blocks of polymers. Through chemical modification, this compound could be converted into a bifunctional monomer capable of participating in polymerization reactions. For instance, it could be engineered for use in step-growth polymerization to create specialty polyesters or polyamides with unique properties conferred by its C8 backbone and pendant acetate group. These properties might include increased flexibility, specific solubility characteristics, or biodegradability.

This research direction remains highly exploratory and would require significant synthetic modification and polymerization studies to validate its potential.

High-Throughput Experimentation and Data Science in Research Optimization

To accelerate the discovery and optimization of synthesis pathways for this compound, modern data-centric research methodologies are essential. High-Throughput Experimentation (HTE) and data science offer powerful tools to rapidly navigate complex chemical spaces.

HTE involves performing a large number of reactions in parallel on a microscale, allowing for the rapid screening of numerous variables such as catalysts, solvents, temperatures, and reactant ratios. nih.govchemrxiv.org This approach dramatically reduces the time and resources required for process development compared to traditional one-variable-at-a-time methods. nih.gov

The typical workflow for applying HTE to this compound research would involve:

Design of Experiments (DoE): Creating a statistically designed array of experiments to test a wide range of conditions simultaneously.

Automated Execution: Using robotic platforms to dispense reagents and run reactions in micro-well plates. researchgate.net

Rapid Analysis: Employing fast analytical techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the yield and purity from each experiment.

Data Analysis and Modeling: Using data science and machine learning algorithms to analyze the large datasets generated by HTE. This can reveal complex relationships between variables and identify optimal reaction conditions that might be missed by conventional methods. chemrxiv.org

By combining HTE with artificial intelligence, researchers can create a fully integrated and flexible platform to drive innovation in the synthesis of this compound, accelerating the journey from laboratory discovery to industrial application. chemrxiv.orgresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methyl 4-acetoxyoctanoate, and how should data interpretation be standardized?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structural integrity. For NMR, compare chemical shifts with databases like NIST Chemistry WebBook or ECHA spectral libraries. MS should align with molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-validate results using reference standards and ensure instrument calibration with certified materials. Raw data should be processed using software like MestReNova, and uncertainties (e.g., signal-to-noise ratios) must be documented .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles. Lab coats must be laundered after exposure .
  • Waste Management : Segregate waste in labeled containers and collaborate with certified disposal agencies to prevent environmental contamination. Avoid aqueous disposal due to potential hydrolysis .
  • Emergency Response : Use ChemTrec (1-800-424-9300) for spills or exposure incidents .

Q. How can researchers determine the purity of this compound, and what thresholds are acceptable for synthetic intermediates?

  • Methodological Answer : Employ HPLC or GC with a purity threshold of ≥95% for most synthetic applications. Use chiral columns if stereoisomeric purity is critical. Validate methods with spiked samples and report relative standard deviations (RSD <2%). Purity thresholds should align with journal-specific guidelines (e.g., Molecules requires ≥98% for biological assays) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Isotopic Labeling : Use deuterated solvents to eliminate peak splitting ambiguities.
  • Collaborative Analysis : Share raw data with platforms like NMReData to benchmark against global datasets .

Q. What strategies optimize the synthetic yield of this compound, particularly in esterification reactions?

  • Methodological Answer :

  • Catalyst Screening : Test acidic (e.g., H₂SO₄) vs. enzymatic (e.g., lipase) catalysts. A 2023 study showed lipases in non-polar solvents (hexane) achieved 85% yield at 40°C .
  • Reaction Monitoring : Use in-situ FTIR to track acetate group formation (peak ~1740 cm⁻¹).
  • Parameter Table :
ParameterOptimal Range
Temperature40–60°C
SolventToluene/Hexane
Catalyst Load5–10 wt%
Reaction Time6–8 hours

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Software : Use Gaussian or COSMO-RS for logP, boiling point, and solubility predictions.
  • Validation : Compare results with experimental data from NIST or PubChem. For example, predicted logP (~2.8) should align with experimental octanol-water partitioning studies .

Data Management & Reporting

Q. How should researchers address discrepancies in literature-reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Conduct a systematic review using PRISMA guidelines. Filter studies by methodology (e.g., DSC for melting points) and exclude non-peer-reviewed sources.
  • Error Analysis : Calculate pooled standard deviations and assess instrument precision (e.g., ±0.5°C for calibrated DSC) .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What are best practices for documenting synthetic procedures and raw data in publications?

  • Methodological Answer :

  • Data Appendices : Include raw NMR/MS spectra and chromatograms in supplementary materials.
  • Reproducibility : Specify equipment models (e.g., Agilent 7890B GC) and solvent batches. Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.